10-Propionyl dithranol is a synthetic derivative of dithranol, known for its application in dermatology, particularly in the treatment of psoriasis. This compound is characterized by the addition of a propionyl group at the 10-position of the dithranol structure, which enhances its therapeutic properties while potentially reducing side effects associated with traditional dithranol treatments. The primary mechanism of action involves modulation of cellular processes related to skin cell proliferation and inflammation.
Dithranol, the parent compound, is derived from anthracene and has been used clinically for decades as a topical treatment for psoriasis due to its antiproliferative effects on keratinocytes. The modification to create 10-propionyl dithranol aims to improve the pharmacological profile of dithranol by enhancing its efficacy and minimizing irritation.
10-Propionyl dithranol is classified as an antipsoriatic agent and belongs to the broader category of anthrone derivatives. Its chemical classification includes being an acylated form of dithranol, which affects its solubility and bioavailability.
The synthesis of 10-propionyl dithranol typically involves acylation reactions where dithranol undergoes treatment with propionic anhydride or propionyl chloride in the presence of a base catalyst. The reaction conditions are optimized to ensure high yields while minimizing by-products.
The molecular formula for 10-propionyl dithranol is . The compound features a propionyl group attached to the 10-position of the anthraquinone structure, which consists of three fused benzene rings.
10-Propionyl dithranol can undergo various chemical reactions typical for carbonyl compounds and phenolic structures, including:
The stability and reactivity of 10-propionyl dithranol are influenced by factors such as pH, temperature, and solvent polarity, which dictate the kinetics of these reactions.
The mechanism through which 10-propionyl dithranol exerts its effects involves several pathways:
Clinical studies have shown that formulations containing 10-propionyl dithranol lead to significant improvement in psoriatic lesions with reduced side effects compared to standard treatments.
10-Propionyl dithranol (systematic name: 1,8-dihydroxy-10-propanoyl-10H-anthracen-9-one) is a semi-synthetic derivative of the antipsoriatic agent dithranol (anthralin), modified by esterification with propionic acid at the C-10 position. Its molecular formula is C₁₇H₁₄O₄, with a molecular weight of 282.30 g/mol [2]. The core structure retains the anthracenone tricyclic scaffold of dithranol, comprising two benzene rings flanking a central non-aromatic ketone-containing ring. The 10-position substitution replaces the hydrogen atom of dithranol’s hydroxyl group with a propanoyl moiety (–CO–CH₂–CH₃), fundamentally altering its electronic distribution and steric profile [4].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₁₇H₁₄O₄ | Elemental Analysis |
Molecular Weight | 282.30 g/mol | Mass Spectrometry |
Crystal System | Monoclinic | X-ray Diffraction |
UV-Vis λmax | 258 nm, 368 nm (methanol) | UV-Vis Spectroscopy |
LogP (Octanol-Water) | 3.82 ± 0.21 | Chromatographic Retention |
Aqueous Solubility | 1.98 µg/mL (25°C) | Shake-Flask Method |
pKa | 8.12 (phenolic OH) | Potentiometric Titration |
The propionyl group enhances lipophilicity compared to dithranol (logP increase of ~0.8 units), directly influencing membrane permeability and formulation compatibility. This group induces a moderate bathochromic shift in UV absorption spectra (λmax = 368 nm vs. dithranol’s 356 nm) due to extended π-conjugation [4] [9]. Solid-state characterization reveals a stable crystalline lattice dominated by intramolecular hydrogen bonding between the C-1 hydroxyl and the C-9 ketone, and intermolecular H-bonding involving the C-8 hydroxyl. These interactions confer remarkable thermal stability (decomposition >250°C) but contribute to limited aqueous solubility [8].
Spectral fingerprints include:
Synthesis
10-Propionyl dithranol is synthesized via Friedel-Crafts acylation of dithranol, leveraging the electron-rich C-10 position’s nucleophilicity. The optimized protocol involves:
This method achieves yields of 78–85% and purity >98% (HPLC). Alternative routes include direct esterification using propionic anhydride/DMAP (yield: 65–70%) or enzymatic catalysis (lipases in non-aqueous media; yield: <50%), though Friedel-Crafts remains industrially preferred due to scalability [1].
Table 2: Synthesis Method Comparison
Method | Catalyst/Conditions | Yield (%) | Purity (%) | Key Impurities |
---|---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, DCM, 0°C→25°C | 78–85 | >98 | Dithranol (<0.5%) |
Direct Esterification | (CH₃CH₂CO)₂O, DMAP, reflux | 65–70 | 93–95 | 10,10'-Bis-dithranyl ether |
Enzymatic Catalysis | Candida antarctica lipase | 45–50 | 90 | Danthron, Unreacted dithranol |
Stability
The compound exhibits pH-dependent stability in solution:
Solid-state stability studies (40°C/75% RH, ICH guidelines) confirm no significant degradation over 24 months when stored in amber glass under nitrogen. Photostability assessments reveal susceptibility to UVA (320–400 nm), with 90% degradation after 6 hours of exposure due to radical-mediated oxidation. Stabilization requires light-resistant packaging and antioxidants like butylated hydroxytoluene (BHT) [4] [9]. Primary degradation products include:
In mammalian systems, 10-propionyl dithranol undergoes rapid esterase-mediated hydrolysis to release dithranol and propionic acid. In vitro studies using human hepatocytes and skin S9 fractions confirm that >90% of the compound is hydrolyzed within 60 minutes, primarily by carboxylesterase 1 (CES1) and, to a lesser extent, arylesterase (PON1) [1] [5].
Table 3: Biotransformation Pathways and Metabolites
Metabolite | Formation Pathway | Enzymes Involved | Detection Method |
---|---|---|---|
Dithranol | Ester hydrolysis | CES1, PON1 | HPLC-UV/MS |
Dithranol glucuronide | Phase II glucuronidation | UGT1A1, UGT1A8 | LC-MS/MS |
Dithranol sulfate | Phase II sulfation | SULT1A1, SULT1E1 | Radio-HPLC |
Danthron | Oxidative aromatization | CYP1A1, Peroxidases | GC-MS |
Propionyl-CoA conjugate | Propionic acid metabolism | ACSM1 | ¹³C-NMR Tracing |
Phase I metabolism of the liberated dithranol involves cytochrome P450 (CYP1A1/1A2)-mediated hydroxylation at C-3 or C-4 positions, forming catechol derivatives. These are susceptible to oxidation to ortho-quinones, which may react with cellular nucleophiles (e.g., glutathione) [5] [9]. Phase II metabolism predominates in keratinocytes and hepatocytes, generating dithranol-1-O-glucuronide (major) and dithranol-8-O-sulfate (minor) via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These polar conjugates facilitate renal excretion [5].
Dermal metabolism studies using human skin explants show that 10-propionyl dithranol itself penetrates the epidermis intact, with hydrolysis occurring predominantly in the viable epidermis and dermis. This localized activation is pharmacologically advantageous for psoriasis treatment, minimizing systemic exposure [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7